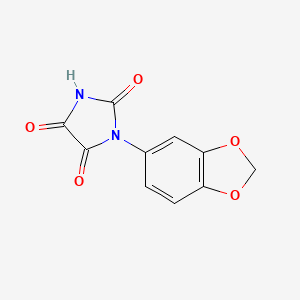

![molecular formula C7H7ClN2O B2587060 Chlorhydrate de 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one CAS No. 2094748-09-9](/img/structure/B2587060.png)

Chlorhydrate de 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one

Vue d'ensemble

Description

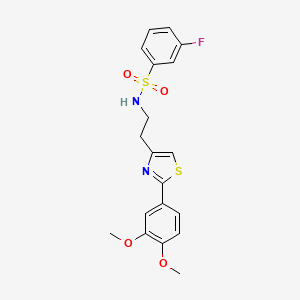

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one is a chemical compound with a molecular weight of 134.14 . It’s a solid substance stored in dry conditions at room temperature .

Synthesis Analysis

The synthesis of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one involves several steps. The yield of the synthesis process is approximately 76% . The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provided 3- and 4-amino-naphthyridin-2(1H)-one derivatives through cycloaddition–ring expansion .Molecular Structure Analysis

The molecular structure of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one is characterized by several key features. The InChI code for this compound is 1S/C7H6N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-2,4H,3H2,(H,9,10) .Chemical Reactions Analysis

The chemical reactions involving 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one are complex and involve multiple steps. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provided 3- and 4-amino-naphthyridin-2(1H)-one derivatives through cycloaddition–ring expansion .Physical And Chemical Properties Analysis

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one is a solid substance with a molecular weight of 134.14 . It’s stored in dry conditions at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 212.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C .Applications De Recherche Scientifique

- Des chercheurs ont synthétisé des dérivés de 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione présentant une activité analgésique et sédative potentielle . Ces composés ont été testés en utilisant les tests « plaque chaude » et « contorsions ». Remarquablement, certains imides ont montré des effets analgésiques plus forts que l'aspirine et se sont même rapprochés de l'efficacité de la morphine. De plus, ces composés ont influencé l'activité locomotrice et la durée du sommeil chez la souris.

- Les pyrrolo[3,4-c]pyridines se sont avérées prometteuses dans le traitement des troubles du système nerveux et immunitaire. Leur activité antidiabétique, antimycobactérienne, antivirale et antitumorale a été étudiée .

- L'activation anormale des voies de signalisation du FGFR contribue à diverses tumeurs. Les chercheurs ont conçu des dérivés de 1H-pyrrolo[2,3-b]pyridine qui présentent des activités puissantes contre FGFR1, FGFR2 et FGFR3 .

Propriétés analgésiques et sédatives

Maladies du système nerveux et immunitaire

Inhibition du FGFR (récepteur du facteur de croissance des fibroblastes)

Autres applications potentielles

Mécanisme D'action

Target of Action

The primary targets of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Mode of Action

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride interacts with its targets, the FGFRs, resulting in their inhibition . This inhibition leads to a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound has shown stability in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride’s action include the inhibition of cell proliferation and the induction of apoptosis . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. For example, pyrrolo[3,4-c]pyridine derivatives have demonstrated inhibitory effects against FMS kinase, a receptor tyrosine kinase involved in cell signaling pathways . The interaction between 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride and FMS kinase involves binding to the active site of the enzyme, thereby preventing its activity and subsequent downstream signaling.

Cellular Effects

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the incorporation of glucose into lipids, indicating its potential role in metabolic regulation . Additionally, derivatives of pyrrolo[3,4-c]pyridine have shown significant anti-HIV-1 activity, suggesting that 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride may have antiviral properties . These effects on cellular processes highlight the compound’s potential therapeutic applications in metabolic and infectious diseases.

Molecular Mechanism

The molecular mechanism of action of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of specific enzymes, such as kinases, and inhibits their activity. For instance, the binding of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride to FMS kinase results in the inhibition of its phosphorylation activity, thereby disrupting downstream signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride may change over time due to factors such as stability and degradation. This compound is generally stable when stored at room temperature in a sealed, dry environment . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride may result in sustained inhibition of kinase activity and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses result in significant biological activity . For instance, at higher doses, 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride has been observed to inhibit kinase activity more effectively, leading to pronounced changes in cellular signaling and metabolism. At very high doses, toxic or adverse effects may occur, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the incorporation of glucose into lipids, suggesting its role in lipid metabolism . Additionally, its interaction with kinases and other enzymes may affect the overall metabolic balance within cells, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride within cells and tissues involve interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cells, 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride may bind to intracellular proteins, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus may enable it to interact with transcription factors and other regulatory proteins, thereby influencing gene expression and cellular function.

Propriétés

IUPAC Name |

1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c10-7-6-4-8-2-1-5(6)3-9-7;/h1-2,4H,3H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRLDPCXZIZLNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=NC=C2)C(=O)N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2094748-09-9 | |

| Record name | 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2586983.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586985.png)

![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)

![[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2586994.png)

amine](/img/structure/B2586997.png)

![6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2586998.png)